5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNZBDDGZCMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a pyridine derivative, followed by amination and subsequent hydrochloride formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of tetrahydropyrido[4,3-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival mechanisms. In vitro studies demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antiviral Properties
-
Neuroprotective Effects
- There is emerging evidence supporting the neuroprotective effects of tetrahydropyrido[4,3-d]pyrimidine derivatives. Studies have shown that these compounds can mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . This opens avenues for potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
- Case Study on Anticancer Efficacy
- Research on Neuroprotective Effects
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
4-Amino-1-Boc-piperidine
2-Amino-4-chloropyrimidine
N,N-Dimethyl-4-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride
Uniqueness: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is unique in its bicyclic structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine; hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride
- Molecular Formula : C₇H₉N₃·HCl
- Molecular Weight : Approximately 164.62 g/mol
- CAS Number : 756437-41-9
The compound features a fused pyrido-pyrimidine structure that contributes to its unique biological properties.
1. Inhibition of Calcium/Calmodulin-dependent Kinase II (CaMKII)
Research has shown that derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit significant inhibitory activity against CaMKII. A study indicated that certain synthesized compounds demonstrated over 100-fold selectivity for CaMKII compared to other kinases. Specifically, a derivative known as 8p was found to be 25-fold more potent than KN-93, a well-known CaMKII inhibitor .
The mechanism by which these compounds exert their effects involves non-competitive inhibition of calmodulin. This was confirmed through Michaelis-Menten analysis, suggesting that the binding does not compete with calcium but rather alters the enzyme's activity through a different pathway .
Table 1: Inhibitory Potency of Selected Compounds
| Compound | IC₅₀ (μM) | Selectivity Ratio (CaMKII/Other Kinases) |
|---|---|---|
| KN-93 | 0.12 | - |
| 8p | 0.005 | >100 |
| Other Analog | Varies | - |
This table summarizes the inhibitory potency of selected compounds derived from the tetrahydropyrido structure against CaMKII.
3. Antiparasitic Activity
Further studies have explored the antiparasitic potential of these compounds against Plasmodium falciparum, the causative agent of malaria. The EC₅₀ values for various analogs were measured to assess their effectiveness:
| Compound | EC₅₀ (μM) | Remarks |
|---|---|---|
| Compound A | 0.019 | High potency |
| Compound B | 0.037 | Moderate potency |
| Compound C | >1.0 | Low activity |
These findings indicate that structural modifications in the tetrahydropyrido framework can significantly influence biological activity against malaria parasites .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step reactions starting with bicyclic pyridopyrimidine precursors. Key steps include cyclization, amination, and salt formation (hydrochloride). For example:
- Cyclization: A pyridine-pyrimidine fused ring system is formed under reflux conditions using solvents like acetonitrile or dichloromethane .
- Amination: Introduction of the amine group at position 4 via nucleophilic substitution or catalytic hydrogenation .
- Optimization: Microwave-assisted synthesis or flow reactors improve yield and reduce reaction time . Temperature control (±5°C) and solvent polarity are critical for regioselectivity.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Answer:
- NMR Spectroscopy: and NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons (δ 7.5–8.5 ppm) from aliphatic hydrogens in the tetrahydropyrido ring (δ 1.5–3.0 ppm) .
- X-ray Crystallography: Resolves the bicyclic structure and confirms the hydrochloride salt formation via hydrogen-bonding patterns (e.g., N–H···Cl interactions) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 195.1) .
Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl groups) influence the compound’s reactivity and binding affinity in pharmacological studies?
Answer:
- Electronic Effects: Trifluoromethyl groups enhance electrophilicity at the pyrimidine ring, facilitating interactions with nucleophilic residues in enzyme active sites .
- Lipophilicity: Substituents like –CF increase logP values, improving membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinase enzymes .
- Experimental Validation: Competitive inhibition assays (IC) and isothermal titration calorimetry (ITC) quantify affinity changes induced by substituents .
Advanced: What computational strategies can predict optimal reaction pathways for derivatives of this compound?
Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models transition states and activation energies for cyclization steps .
- Machine Learning: Training datasets of reaction yields and conditions (e.g., solvent, catalyst) enable predictive models for new derivatives .
- Case Study: ICReDD’s reaction path search methods reduced optimization time for a related pyrimidine derivative by 40% using feedback loops between simulations and lab experiments .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Structural Reanalysis: Verify purity (>95% via HPLC) and salt form (hydrochloride vs. free base) using elemental analysis .
- Target-Specific Assays: Use CRISPR-edited cell lines to isolate off-target effects. For example, kinase inhibition profiles may vary due to ATP-binding site mutations .
- Meta-Analysis: Cross-reference data across studies using platforms like PubChem to identify confounding variables (e.g., solvent DMSO concentration) .
Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Answer:
- HPLC-UV: Reverse-phase C18 columns with mobile phase (acetonitrile:water + 0.1% TFA) resolve the compound from metabolites (retention time ~8.2 min) .
- LC-MS/MS: MRM transitions (e.g., m/z 195 → 138) enhance specificity in plasma samples .
- Validation: Follow ICH guidelines for linearity (R > 0.995), LOD (0.1 µg/mL), and recovery (>90%) .
Advanced: What reaction mechanisms dominate under acidic vs. basic conditions for functionalizing the pyrimidine ring?
Answer:
- Acidic Conditions: Electrophilic aromatic substitution occurs at the electron-rich pyrimidine C2 position, favored by protonation of the amine group .
- Basic Conditions: Deprotonation of the amine enables nucleophilic attack at C4, forming C–N bonds with alkyl halides .
- Kinetic Studies: Stopped-flow UV-Vis spectroscopy monitors intermediate formation (e.g., Meisenheimer complexes) in real time .
Advanced: How can synthesis be scaled from milligram to kilogram quantities without compromising yield?
Answer:
- Process Intensification: Continuous flow reactors minimize thermal gradients during exothermic steps (e.g., cyclization) .
- Design of Experiments (DoE): Statistical optimization of parameters (e.g., temperature, residence time) identifies robust operating ranges .
- Case Study: A 10-fold scale-up of a related tetrahydropyridine achieved 92% yield by switching from batch to plug-flow reactors .
Advanced: What methodologies elucidate the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
Answer:
- Surface Plasmon Resonance (SPR): Measures binding kinetics (k/k) to immobilized receptors .
- Cryo-EM: Resolves binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .
- Mutagenesis: Alanine scanning identifies critical residues (e.g., Lys123 in kinase ATP pockets) for binding .
Basic: What stability profiles (pH, temperature) should be considered for long-term storage?
Answer:
- pH Stability: The hydrochloride salt is stable at pH 2–4 but hydrolyzes above pH 7 (amine deprotonation) .
- Thermal Stability: Decomposition occurs >150°C (TGA data). Store at –20°C under argon to prevent oxidation .
- Accelerated Testing: 40°C/75% RH for 6 months predicts shelf life; monitor via HPLC for degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
